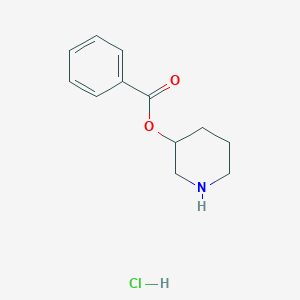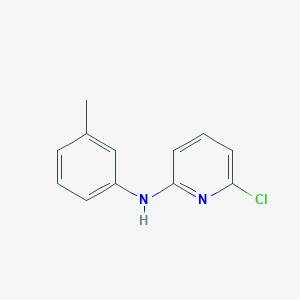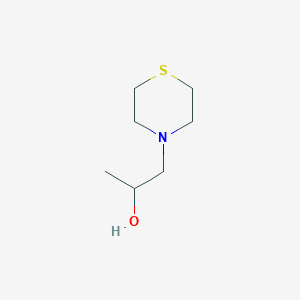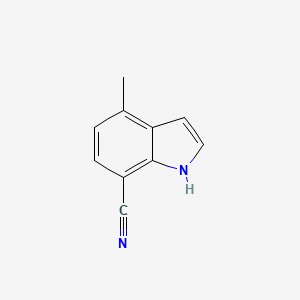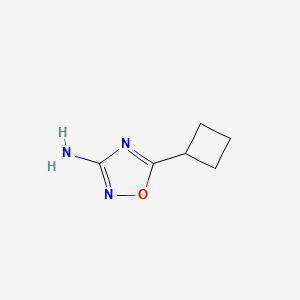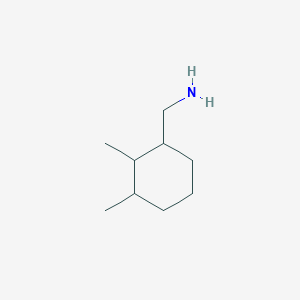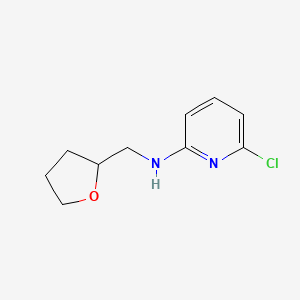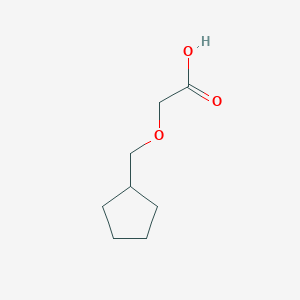
3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization of Heterocyclic Compounds Research on 3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole and its derivatives has primarily focused on the synthesis and characterization of new heterocyclic compounds. A notable example is the work by Abbas et al. (2017), which explored the synthesis of several fused heterocyclic compounds starting from 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole. This research demonstrated the versatility of oxadiazole derivatives in creating a variety of heterocyclic compounds with potential for further application in pharmaceuticals and materials science (Abbas, Hussain, & Shakir, 2017).
Crystal Structure Analysis Another significant application is in the field of crystallography. Yu et al. (2002) synthesized compounds containing triarylamine and 2,5-diaryl-1,3,4-oxadiazole units, analyzing their crystal structures through X-ray crystallography. This research provided insights into the molecular configurations and interactions of these compounds, contributing to the understanding of their physical properties and potential applications in electronic materials (Yu, Huang, Zhang, Matsuura, & Meng, 2002).
Antibacterial and Antifungal Activities The antimicrobial potential of 3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole derivatives has also been explored. Research by Machado et al. (2005) investigated the synthesis, toxicity towards brine shrimp (Artemia salina Leach), and antimicrobial activity of various oxadiazole derivatives. These studies highlight the compound's potential in developing new antimicrobial agents (Machado, dos Santos, Costa, Filho, & Sarragiotto, 2005).
Pharmacological Applications Pharmacological research, such as the study by Santilli and Morris (1979), synthesized 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, one of which showed antihypertensive activity in rats. This indicates the potential of oxadiazole derivatives in medicinal chemistry and drug development (Santilli & Morris, 1979).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-ethenyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c1-2-9-12-10(13-14-9)7-3-5-8(11)6-4-7/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYFYDZQYIVQSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=NO1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



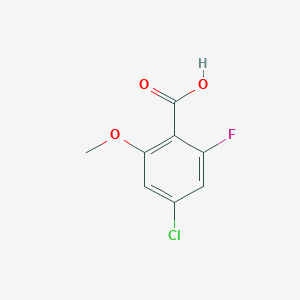
![2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B1455260.png)
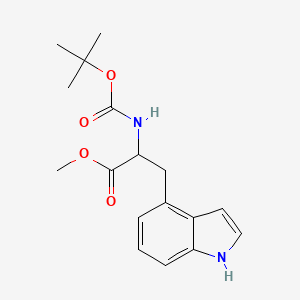
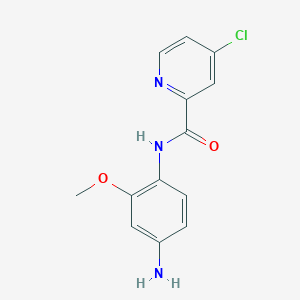
![3-[(6-Chloro-2-pyrazinyl)amino]-1-propanol](/img/structure/B1455267.png)

